6-Bromospiro[3.3]heptane-2-carboxylic acid
Beschreibung
6-Bromospiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bromine substituent at the 6-position and a carboxylic acid group at the 2-position of the spiro[3.3]heptane scaffold. Spiro scaffolds are prized in drug design for their conformational rigidity, which can improve target selectivity and metabolic stability .
Eigenschaften
IUPAC Name |
2-bromospiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPHYWUYBMDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-88-7 | |
| Record name | 6-bromospiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Stepwise Bromination and Cyclization
The most well-documented synthesis begins with pentaerythritol as the starting material, proceeding through a five-step sequence to yield the target compound.
Synthesis of Pentaerythrityl Tetrabromide
Pentaerythritol undergoes sulfonylation with benzenesulfonyl chloride in pyridine, followed by bromide substitution using sodium bromide in diethylene glycol at 160–170°C. This step achieves pentaerythrityl tetrabromide with careful temperature control to avoid decomposition.
Formation of Spirocyclic Intermediate
The tetrabromide is subsequently treated with mercuric oxide and bromine in bromotrichloromethane at 70–80°C. This radical-mediated bromination and cyclization step generates ethyl 6-bromospiro[3.3]heptane-2-carboxylate in 39% yield after silica gel chromatography.
Table 1: Key Reaction Parameters for Bromination-Cyclization
| Parameter | Details |
|---|---|
| Solvent | Bromotrichloromethane |
| Temperature | 70–80°C |
| Reagents | HgO, Br₂ |
| Yield | 39% |
| Purification | Silica gel chromatography (benzene eluent) |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using 48% hydrobromic acid at room temperature, yielding 6-bromospiro[3.3]heptane-2-carboxylic acid as light tan crystals after chloroform extraction and magnesium sulfate drying.
Critical Analysis of Methodologies
Yield Optimization Challenges
The primary route from pentaerythritol faces yield limitations (39% at the cyclization step), attributed to competing side reactions during bromination. Mercury oxide’s role as a radical initiator, while effective, complicates scalability due to toxicity and purification demands.
Solvent and Temperature Dependencies
-
Bromotrichloromethane : Enhances bromine solubility but poses environmental and safety risks.
-
Diethylene glycol : Facilitates high-temperature bromide substitution but requires rigorous moisture exclusion.
Spectroscopic Characterization
The final product and intermediates were validated using NMR spectroscopy:
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of 6-Bromospiro[3.3]heptane-2-carboxylic acid can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or aldehydes as major products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathway Overview
| Step | Description |
|---|---|
| 1 | Start with a suitable precursor (e.g., spiro[3.3]heptane-2-carboxylic acid). |
| 2 | Perform bromination using bromine or brominating agents in an organic solvent. |
| 3 | Purify the resulting product through recrystallization or chromatography. |
Medicinal Chemistry Applications
The unique structural features of 6-bromospiro[3.3]heptane-2-carboxylic acid make it a promising candidate for drug development. Its spirocyclic nature allows it to serve as a bioisostere for phenyl rings in various bioactive compounds, potentially enhancing their pharmacological properties.
Case Study: Bioisostere Replacement
In recent studies, the replacement of phenyl rings with spiro[3.3]heptane structures in compounds like Sonidegib demonstrated improved physicochemical properties without significantly affecting solubility or lipophilicity. This modification led to variations in metabolic stability and biological activity, indicating that 6-bromospiro[3.3]heptane-2-carboxylic acid can influence drug efficacy positively .
Reactivity and Functionalization
6-Bromospiro[3.3]heptane-2-carboxylic acid can participate in various chemical reactions typical of halogenated compounds, such as nucleophilic substitutions and radical reactions. The presence of the bromine atom enhances its reactivity, making it suitable for further functionalization.
Reactivity Overview
Research has shown that spiro compounds, including 6-bromospiro[3.3]heptane-2-carboxylic acid, exhibit various biological activities such as anti-cancer properties and modulation of signaling pathways.
Case Study: Hedgehog Signaling Inhibition
In studies focusing on cancer therapies, compounds incorporating spiro[3.3]heptane structures showed promising results in inhibiting the Hedgehog signaling pathway, which is crucial in several cancers. The analogs derived from 6-bromospiro[3.3]heptane-2-carboxylic acid demonstrated effective cytotoxicity against cancer cell lines, indicating its potential as an anti-cancer agent .
Wirkmechanismus
The mechanism by which 6-Bromospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on the specific application and context. In biochemical studies, it may interact with enzymes or receptors, modulating their activity and influencing biological processes. The molecular targets and pathways involved can vary, but the compound's unique structure often plays a key role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Functional Comparisons
Physicochemical Properties
- Solubility: Amino-substituted spiro compounds (e.g., 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) exhibit higher aqueous solubility due to ionization, whereas brominated derivatives are more lipophilic .
Biologische Aktivität
Overview
6-Bromospiro[3.3]heptane-2-carboxylic acid is a bicyclic compound distinguished by its unique spiro structure, featuring a heptane ring fused with another cyclic component. The presence of a bromine atom at the 6-position and a carboxylic acid functional group at the 2-position contributes to its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry and organic synthesis due to its structural properties and potential therapeutic applications.
- Molecular Formula : C8H11BrO2
- Molecular Weight : Approximately 216.09 g/mol
- Structure : The compound's spirocyclic structure imparts distinctive chemical reactivity, which may influence its biological interactions.
Research indicates that 6-bromospiro[3.3]heptane-2-carboxylic acid may exhibit biological activity through several mechanisms:
- Radical Formation : Studies have shown that spiro[3.3]heptan-2-yl radicals generated from this compound can participate in various radical-mediated reactions, suggesting potential roles in oxidative stress responses and signaling pathways .
- Receptor Interaction : The compound's structural features may allow it to interact with specific biological receptors, influencing cellular responses and potentially modulating neurotransmitter systems .
Case Studies
- Neuropharmacological Effects : In vitro studies have demonstrated that derivatives of spirocyclic compounds, including 6-bromospiro[3.3]heptane-2-carboxylic acid, can modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and neuroprotection . This interaction suggests a potential for developing cognitive enhancers or neuroprotective agents.
- Anti-inflammatory Properties : Preliminary research has indicated that compounds with similar spiro structures possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines . Further investigation into 6-bromospiro[3.3]heptane-2-carboxylic acid could elucidate its role in inflammatory pathways.
Comparative Analysis
To better understand the biological activity of 6-bromospiro[3.3]heptane-2-carboxylic acid, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Spiro[3.3]heptane-2-carboxylic acid | Spirocyclic | Lacks bromine substituent |
| 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid | Spirocyclic with amine | Contains tert-butoxycarbonyl protecting group |
| 6-Bromo-2-oxa-spiro[3.3]heptane | Spirocyclic | Contains an ether instead of a carboxylic group |
The unique combination of bromine and carboxylic acid functional groups within the spirocyclic structure of 6-bromospiro[3.3]heptane-2-carboxylic acid may impart distinct chemical reactivity and biological properties compared to these similar compounds .
Future Directions and Research Findings
Continued research into the biological activity of 6-bromospiro[3.3]heptane-2-carboxylic acid is warranted, particularly focusing on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects on cellular systems.
- Synthetic Modifications : Exploring analogs to enhance potency, selectivity, and safety profiles for potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for 6-Bromospiro[3.3]heptane-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A key approach involves functionalizing spiro[3.3]heptane-2-carboxylic acid derivatives. For example, bromination can be achieved by reacting the parent carboxylic acid with brominating agents (e.g., PBr₃ or NBS) under controlled conditions. Evidence from spiro compound syntheses shows that ester intermediates (e.g., methyl or ethyl esters) are often used to protect the carboxylic acid group during bromination, followed by hydrolysis to regenerate the acid . Reaction temperature and stoichiometry significantly impact yield: lower temperatures (0–25°C) minimize side reactions like ring-opening, while excess brominating agent ensures complete substitution .
Q. What purification techniques are effective for isolating 6-Bromospiro[3.3]heptane-2-carboxylic acid from complex reaction mixtures?
- Methodological Answer : Flash column chromatography with gradients of ethyl acetate in petroleum ether (e.g., 0–50% EA/PE) is widely used to separate brominated spiro compounds from unreacted starting materials or byproducts . For polar impurities, acid-base extraction can be employed: the carboxylic acid is deprotonated with NaHCO₃, extracted into the aqueous layer, and re-protonated with HCl to precipitate the product . Recrystallization using ethanol/water mixtures improves purity (>95%) .
Q. How can the structure of 6-Bromospiro[3.3]heptane-2-carboxylic acid be confirmed spectroscopically?
- Methodological Answer :
- ¹H NMR : The spiro system’s symmetry reduces proton splitting, with characteristic singlets for equivalent methylene groups (δ ~1.8–2.5 ppm). The bromine atom induces deshielding, shifting adjacent protons downfield .
- ¹³C NMR : The quaternary spiro carbon appears at δ ~70–80 ppm, while the carboxylic acid carbon resonates near δ ~170 ppm .
- IR : A strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the carboxylic acid group .
Advanced Research Questions
Q. How does the bromine substituent at position 6 influence the electronic and steric properties of the spiro[3.3]heptane system in catalytic applications?
- Methodological Answer : Bromine’s electron-withdrawing effect increases the acidity of the carboxylic acid (lower pKa), enhancing its reactivity as a hydrogen-bond donor in catalysis. Steric effects are minimal due to the spiro system’s rigid geometry, but bromine’s bulk can hinder approach to sterically sensitive active sites. Comparative studies with 6-hydroxyspiro[3.3]heptane-2-carboxylic acid (pKa ~4.2) show a ~0.5-unit pKa decrease for the brominated derivative, confirmed via potentiometric titration .
Q. What competing side reactions occur during functionalization of 6-Bromospiro[3.3]heptane-2-carboxylic acid, and how can they be minimized?
- Methodological Answer : Common side reactions include:
- Ring-opening : Triggered by strong bases or nucleophiles attacking the strained spiro system. Mitigation: Use mild reagents (e.g., LiAlH₄ instead of NaBH₄ for reductions) and low temperatures .
- Debromination : Occurs under reductive conditions (e.g., catalytic hydrogenation). Alternative strategies like Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) retain the bromine while introducing new substituents .
Q. How can computational modeling predict the reactivity of 6-Bromospiro[3.3]heptane-2-carboxylic acid in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins, such as neurotensin receptors, where the spiro system’s rigidity may enhance selectivity .
Q. What are the challenges in scaling up the synthesis of 6-Bromospiro[3.3]heptane-2-carboxylic acid for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification at scale : Transitioning from column chromatography to centrifugal partition chromatography (CPC) reduces solvent waste .
- Byproduct formation : Optimizing stoichiometry (e.g., 1.2 eq brominating agent) and reaction time prevents di-brominated byproducts .
- Stability : The brominated derivative is light-sensitive; amber glassware and inert atmospheres (N₂/Ar) prevent degradation during storage .
Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
